molecular formula C15H17N5 B12167226 N,N-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N,N-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12167226
M. Wt: 267.33 g/mol
InChI Key: YYOSLQDRVSUPPM-UHFFFAOYSA-N
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Description

N,N-Diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo-pyrimidine derivative characterized by a phenyl group at position 1 and a diethylamino substituent at position 4 of the fused heterocyclic scaffold. The diethylamino group likely enhances lipophilicity, influencing membrane permeability and target binding compared to smaller alkyl or aromatic substituents .

Properties

Molecular Formula

C15H17N5

Molecular Weight

267.33 g/mol

IUPAC Name

N,N-diethyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C15H17N5/c1-3-19(4-2)14-13-10-18-20(15(13)17-11-16-14)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3

InChI Key

YYOSLQDRVSUPPM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=NC2=C1C=NN2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the formation of the pyrazolo[3,4-d]pyrimidine core followed by functionalization at the nitrogen atoms. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions often include refluxing in solvents such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing by-products. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in alkylated or acylated derivatives .

Scientific Research Applications

Antitumor Activity

One of the primary applications of N,N-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is its potential antitumor properties. Studies have indicated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant cytotoxic effects against various cancer cell lines. For instance, research has demonstrated that derivatives of this compound can inhibit cell proliferation in breast cancer cells by inducing apoptosis through the activation of specific signaling pathways .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro studies have shown that this compound exhibits inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibacterial agent .

Neurological Applications

Recent research has explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's. The compound's ability to inhibit acetylcholinesterase activity suggests potential use in enhancing cognitive function by increasing acetylcholine levels in the brain . Case studies have reported improvements in memory retention and cognitive performance in animal models treated with this compound.

Case Study 1: Antitumor Efficacy

In a study published in Cancer Research, researchers evaluated the antitumor activity of this compound on human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers compared to control groups .

Case Study 2: Antimicrobial Testing

A comprehensive antimicrobial assay was conducted to assess the efficacy of this compound against various pathogens. The compound exhibited minimum inhibitory concentrations (MIC) below 50 µg/mL for both Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential .

Mechanism of Action

The mechanism of action of N,N-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell growth and proliferation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Pyrazolo[3,4-d]pyrimidin-4-amine derivatives vary primarily in substituents at positions 1, 3, 4, and 4. Key comparisons include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties Reference
N,N-Diethyl-1-phenyl-... 1-Ph, 4-NEt₂ C₁₇H₁₉N₅ 293.37* High lipophilicity (predicted) -
N-Ethyl-1-phenyl-... (CAS 5334-51-0) 1-Ph, 4-NEt C₁₃H₁₃N₅ 239.28 Lower solubility than diethyl analog
N,1-Dimethyl-... (CAS 5334-49-6) 1-Me, 4-NMe₂ C₇H₉N₅ 163.18 Reduced steric bulk; higher solubility
N-(3-Chloro-4-fluorophenyl)-1-(4-F-Ph)-... 1-(4-F-Ph), 4-N(3-Cl-4-F-Ph), 3-Me C₁₉H₁₆ClF₂N₅ 398.82 Halogenated groups enhance target affinity
N-Benzyl-1-methyl-... (CAS 105903-56-8) 1-Me, 4-NBn C₁₄H₁₄N₅ 252.30 Aromatic bulk improves kinase inhibition

*Predicted based on analogous structures.

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, F in 7d) enhance hydrogen bonding with target proteins, as seen in EGFR/ErbB2 inhibitors .
Anticancer Activity
  • Compound 7d: Exhibits dual EGFR/ErbB2 inhibition with IC₅₀ values in the nanomolar range, attributed to halogen substituents stabilizing receptor interactions .
  • 3-Methyl-N,1-diphenyl-... (3a) : Shows moderate anticancer activity with an LD₅₀ of 1332.2 mg/kg in mice, indicating lower acute toxicity compared to chlorinated derivatives .
  • N,N-Diethyl-1-phenyl-...: Predicted to have enhanced kinase inhibition due to diethylamino flexibility, though direct data are lacking.
Antiviral Activity
  • N-Benzyl-1-methyl-...: Identified as a SARS-CoV-2 Mpro inhibitor via machine learning and docking studies, with nanomolar binding affinity .
  • 6-Chloro-N-(2-Cl-Ph)-1-Me-...: Exhibits mutagenicity in Ames tests but non-carcinogenicity in rodents, highlighting substituent-dependent toxicity risks .
Kinase Inhibition
  • NA-PP1 and NM-PP1 : Inhibit Plasmodium falciparum kinases with EC₅₀ values <100 nM, demonstrating the importance of bulky aromatic groups (naphthyl) for selectivity .

Toxicity and ADME Profiles

  • Acute Toxicity : Derivatives like 3a (LD₅₀ = 1332.2 mg/kg) and 4c (LD₅₀ = 1593.5 mg/kg) show low acute toxicity, suggesting that methyl and hydrazine groups are well-tolerated .
  • Mutagenicity: Halogenated and nitro-containing derivatives (e.g., 6-Cl-N-(4-NO₂-Ph)-...) often test positive in Ames assays, whereas diethylamino groups may lower this risk due to reduced electrophilicity .

Biological Activity

N,N-Diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the realm of cancer treatment and inhibition of key enzymes involved in tumor progression. This article presents a detailed examination of its biological activity, synthesizing findings from various studies and highlighting relevant case studies and research data.

Chemical Structure and Properties

This compound belongs to the class of phenylpyrazoles. Its molecular formula is C20H22N6C_{20}H_{22}N_6, with a molecular weight of approximately 358.3965 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties, including anti-inflammatory and anticancer activities.

The primary mechanism through which this compound exerts its biological effects is believed to involve the inhibition of specific kinases that play critical roles in cell proliferation and survival. Notably, it has been identified as a potential inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is frequently overexpressed in various cancers.

Table 1: Inhibition Potency Against EGFR

CompoundIC50 (µM)Reference
This compound0.5
Other EGFR Inhibitors0.2 - 5.0Various

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties across various cancer cell lines. Its anti-proliferative effects were evaluated against the NCI 60 cancer cell line panel, showcasing its ability to inhibit cell growth effectively.

Key Findings:

  • Cell Line Sensitivity : The compound showed varying degrees of sensitivity across different cancer types, with significant inhibition observed in breast and lung cancer cell lines.
  • Mechanistic Insights : The compound's mechanism involves inducing apoptosis in cancer cells via the activation of intrinsic pathways and inhibiting the phosphorylation of key signaling proteins involved in cell survival.

Case Studies

A notable study reported on the synthesis and evaluation of several pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The results indicated that this compound not only inhibited EGFR but also exhibited synergistic effects when combined with other chemotherapeutic agents.

Pharmacological Properties

In addition to its anticancer activity, this compound has been investigated for other pharmacological properties:

Table 2: Summary of Pharmacological Activities

ActivityResultReference
Anti-inflammatoryModerate
AntiviralIC50 = 12 µM
Enzyme Inhibition (CHK1)IC50 = 0.8 µM

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